![molecular formula C15H15ClN2O B7508997 N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508997.png)
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, commonly known as DMCM, is a pyridine derivative that has been extensively studied for its potential use as an anxiolytic drug. DMCM has been found to exhibit anxiogenic effects, meaning that it induces anxiety-like behavior in animals and humans. However, despite its anxiogenic properties, DMCM has also been found to have therapeutic potential in the treatment of anxiety disorders.
作用機序
DMCM acts by selectively binding to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA on neuronal activity. This results in the anxiogenic effects of DMCM, as well as its potential therapeutic effects in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
DMCM has been found to have a number of biochemical and physiological effects, including the induction of anxiety-like behavior in animals and humans. DMCM has also been found to increase the levels of corticotropin-releasing hormone (CRH) in the hypothalamus, which is a key regulator of the stress response. DMCM has also been found to increase the levels of the stress hormone cortisol in humans.
実験室実験の利点と制限
DMCM has several advantages for use in lab experiments, including its selective activation of the GABA-A receptor and its ability to induce anxiety-like behavior in animals and humans. However, DMCM also has several limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several potential future directions for research on DMCM, including the development of novel anxiolytic drugs based on its structure and mechanism of action. Additionally, further research is needed to better understand the neurobiology of anxiety and the role of GABA-A receptors in the regulation of anxiety-related behavior. Finally, future studies could investigate the potential therapeutic effects of DMCM in the treatment of anxiety disorders.
合成法
DMCM can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxylic acid, followed by N-methylation of the resulting carboxamide. Other methods include the reaction of 3-chlorobenzyl chloride with 2,6-dimethylpyridine-4-carboxamide, or the reaction of 3-chlorobenzylamine with 2,6-dimethylpyridine-4-carboxamide followed by N-alkylation.
科学的研究の応用
DMCM has been extensively studied for its anxiogenic properties, and has been used as a tool to study the neurobiology of anxiety. DMCM has been found to selectively activate the GABA-A receptor, which is the primary target of many anxiolytic drugs. DMCM has also been used to study the role of GABA-A receptors in the regulation of anxiety-related behavior.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-8-14(17-11)15(19)18(2)10-12-6-4-7-13(16)9-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZWNYUOZMNVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


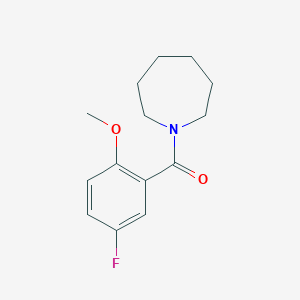
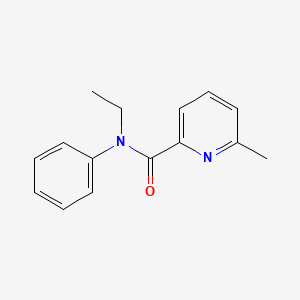
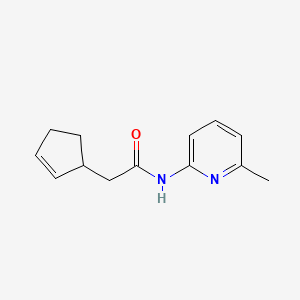
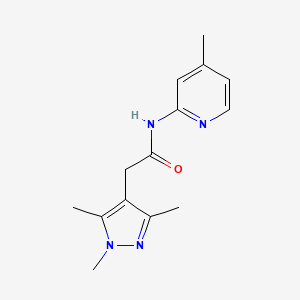

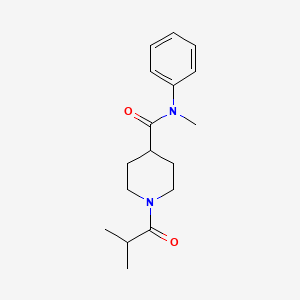
![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)

![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)
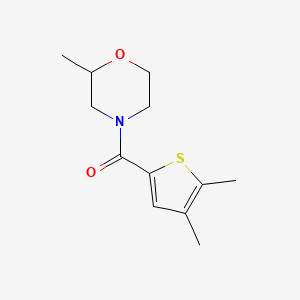

![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)
